Summary of the Application: 2,3-Difluoro-6-nitrophenol is used in the synthesis of various drugs . These drugs are used to treat various types of cancer, including breast, lung, and ovarian cancer .
Methods of Application or Experimental Procedures: The compound can be used as an intermediate for the synthesis of antimicrobial agents . It can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .
Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various types of cancer . The specific results or outcomes would depend on the particular drug being synthesized and its effectiveness in treating the targeted condition.
Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen .
Methods of Application or Experimental Procedures: The compound can also be used as an intermediate for the synthesis of selective COX-2 inhibitors, which are used to treat inflammation and pain .
Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various inflammatory conditions .
Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as a precursor for the synthesis of various chemotherapeutic agents, including taxanes and vinca alkaloids . These drugs are used to treat various types of cancer, including breast, lung, and ovarian cancer .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of anticancer drugs such as gefitinib and erlotinib, which are used to treat lung cancer .
Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various types of cancer .
Summary of the Application: In the agrochemical industry, 2,3-Difluoro-6-nitrophenol is used as an intermediate in the synthesis of herbicides and fungicides .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular herbicide or fungicide being synthesized.
Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these agrochemicals has led to the development of effective treatments for various plant diseases and pests .
Summary of the Application: 2,3-Difluoro-6-nitrophenol is used in the field of electronic materials . Its unique properties and versatility make it an important intermediate in the synthesis of various compounds .
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular electronic material being synthesized.
Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these electronic materials has led to the development of various electronic devices .
Summary of the Application: 2,3-Difluoro-6-nitrophenol can be used as an intermediate for the synthesis of antimicrobial agents . The compound can be used as a precursor for the synthesis of various antibiotics, including fluoroquinolones and cephalosporins .
Methods of Application or Experimental Procedures: The compound is used in the synthesis of antimicrobial drugs such as fluoroquinolones and cephalosporins, which are used to treat bacterial infections .
Results or Outcomes: The use of 2,3-Difluoro-6-nitrophenol in the synthesis of these drugs has led to the development of effective treatments for various bacterial infections . These antibiotics have shown promising results in combating antibiotic-resistant bacteria .
2,3-Difluoro-6-nitrophenol is an organic compound with the molecular formula C₆H₃F₂NO₃ and a CAS number of 82419-26-9. It is characterized by the presence of two fluorine atoms and one nitro group attached to a phenolic ring. This compound exhibits a pale yellow crystalline appearance and is soluble in organic solvents. Its structural formula indicates that the nitro group is located at the sixth position, while the fluorine atoms occupy the second and third positions on the aromatic ring. The compound is known for its potential toxicity, being harmful if ingested or inhaled, and can cause skin irritation .
These reactions are significant in synthetic organic chemistry and can lead to the formation of various derivatives .
The biological activity of 2,3-difluoro-6-nitrophenol has been studied primarily for its potential pharmacological effects. It exhibits:
Several methods have been developed for the synthesis of 2,3-difluoro-6-nitrophenol:
These methods highlight the versatility in synthesizing this compound depending on available starting materials and desired purity levels.
2,3-Difluoro-6-nitrophenol finds applications in various fields:
Its unique properties make it a subject of interest in both academic research and industrial applications .
Studies on the interactions of 2,3-difluoro-6-nitrophenol with biological systems have indicated that:
These studies are crucial for understanding its safety profile and potential therapeutic uses .
Several compounds share structural similarities with 2,3-difluoro-6-nitrophenol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,3-Difluoro-6-nitroaniline | C₆H₄F₂N₂O₂ | Contains an amine instead of a hydroxyl group |
2-Fluoro-4-nitrophenol | C₆H₄FNO₃ | Only one fluorine atom; different position |
4-Nitrophenol | C₆H₅NO₃ | Lacks fluorine; serves as a common reference |
2-Nitro-5-fluorophenol | C₆H₄FNO₂ | Different nitro position; only one nitro group |
The presence of two fluorine atoms and a nitro group at specific positions distinguishes 2,3-difluoro-6-nitrophenol from these similar compounds. Its unique reactivity and biological activity further enhance its significance in chemical research and applications .
Irritant